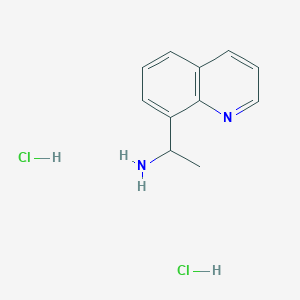
1-(Quinolin-8-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinolin-8-yl)ethanamine dihydrochloride is a chemical compound . It is also known as 8-hydroxyquinoline and belongs to the class of quinoline derivatives.
Molecular Structure Analysis
The molecular formula of 1-(Quinolin-8-yl)ethanamine dihydrochloride is C11H14Cl2N2 . The average mass is 245.148 Da and the monoisotopic mass is 244.053406 Da .Applications De Recherche Scientifique
Anticancer Activity
1-(Quinolin-8-yl)ethanamine dihydrochloride derivatives have been noted for their potential in cancer treatment. Specifically, a synthesized derivative demonstrated high antiproliferative activity, suggesting its capability to inhibit DNA topoisomerase II and block the cell cycle in the G(2)/M phase. This compound's interaction with DNA and its probable induction of cell death via apoptosis underline its potential as an anticancer agent (De L. Via et al., 2008). Additionally, other derivatives of 1-(Quinolin-8-yl)ethanamine dihydrochloride have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating significant potential in cancer therapy (Yeh‐long Chen et al., 2008).
Cytotoxic Activity
Quinoline derivatives, including those related to 1-(Quinolin-8-yl)ethanamine dihydrochloride, have exhibited a broad range of biological effects, such as cytotoxic activity. Research has shown that these compounds have significant phytotoxic effects and can act as cytotoxic compounds, potentially offering applications in agriculture as growth regulators or in medical practice for the development of new drugs and pesticides (A. Kozyr & Y. Romanenko, 2022).
Coordination Chemistry
1-(Quinolin-8-yl)ethanamine dihydrochloride and its derivatives have been involved in coordination chemistry, forming complexes with metals such as silver(I). The study of these complexes through UV, NMR spectroscopy, and X-ray crystallography has provided insights into their structure and potential applications (N. Greco et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Quinoline derivatives have been reported to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases .
Mode of Action
Quinoline derivatives, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to inhibit 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of 2og-dependent enzymes, which play crucial roles in epigenetic processes .
Result of Action
The inhibition of 2og-dependent enzymes by quinoline derivatives can potentially affect various cellular processes, including dna methylation and histone modification .
Propriétés
IUPAC Name |
1-quinolin-8-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10;;/h2-8H,12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJWJINASQQAJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-8-yl)ethanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

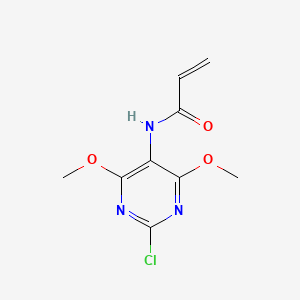
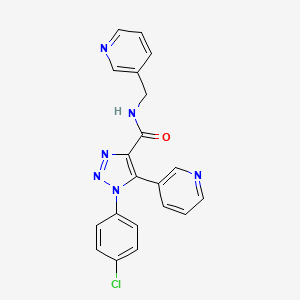
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)
![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)
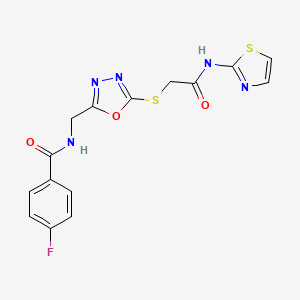


![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)
![[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2377200.png)
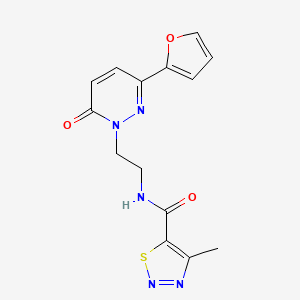
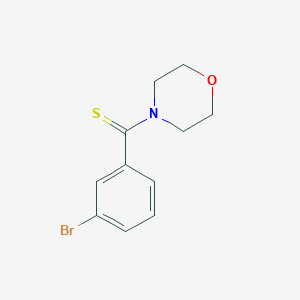
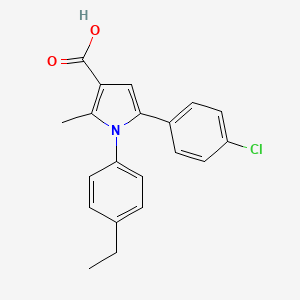
![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)